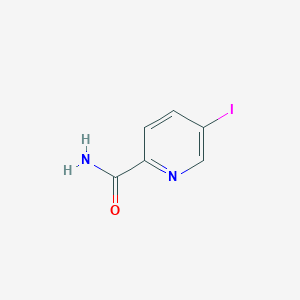
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-4-methanesulfonyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a bromophenyl group at the 1-position and a methanesulfonyl group at the 4-position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole can be achieved through several routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically proceeds under mild conditions and can be catalyzed by various agents, including acids or bases.
For industrial production, the process may involve the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of 3-bromophenylhydrazine with a suitable 1,3-diketone or equivalent under acidic or basic conditions.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the pyrazole ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Analyse Des Réactions Chimiques
1-(3-Bromophenyl)-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cycloaddition reactions: The pyrazole ring can participate in cycloaddition reactions, forming various fused ring systems.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal chemistry: It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.
Mécanisme D'action
The mechanism of action of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)-4-methanesulfonyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-4-nitropyrazole: Known for its anti-inflammatory properties.
1-(4-chlorophenyl)-3-methyl-4-nitropyrazole: Studied for its antimicrobial activity.
1-(3,5-dimethylphenyl)-4-methanesulfonyl-1H-pyrazole: Investigated for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Propriétés
Numéro CAS |
2763755-25-3 |
|---|---|
Formule moléculaire |
C10H9BrN2O2S |
Poids moléculaire |
301.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



